N-(2-adamantyl)-1-(4-bromophenyl)methanimine
Description
Properties
IUPAC Name |
N-(2-adamantyl)-1-(4-bromophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN/c18-16-3-1-11(2-4-16)10-19-17-14-6-12-5-13(8-14)9-15(17)7-12/h1-4,10,12-15,17H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVFMAXEXMZJCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3N=CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-1-(4-bromophenyl)methanimine typically involves the reaction of 2-adamantanone with 4-bromoaniline in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified.
Industrial Production Methods
Industrial production of N-(2-adamantyl)-1-(4-bromophenyl)methanimine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantyl)-1-(4-bromophenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(2-adamantyl)-1-(4-bromophenyl)methanone.
Reduction: Formation of N-(2-adamantyl)-1-(4-bromophenyl)methanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of adamantane derivatives, including N-(2-adamantyl)-1-(4-bromophenyl)methanimine. Research indicates that compounds with adamantane structures exhibit significant antibacterial and antifungal properties. For instance, derivatives have been tested against various Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MIC) ranging from 62.5 to 1000 µg/mL . The compound's ability to inhibit microbial growth positions it as a candidate for further development into antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assessments using cell lines such as A549 (lung cancer), T47D (breast cancer), L929 (fibroblast), and HeLa (cervical cancer) have shown that certain adamantane derivatives, potentially including N-(2-adamantyl)-1-(4-bromophenyl)methanimine, do not induce significant cytotoxic effects at tested concentrations . This characteristic is crucial for drug development, as it suggests a favorable safety profile for therapeutic applications.
Chemical Synthesis
Synthetic Intermediate
N-(2-Adamantyl)-1-(4-bromophenyl)methanimine serves as a versatile synthetic intermediate in the preparation of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in the synthesis of heterocyclic compounds and other biologically active molecules. For example, its reactivity can be harnessed in coupling reactions or as a precursor to other nitrogen-containing compounds .
Heterocyclic Chemistry
The compound has been utilized in synthesizing six- and seven-membered heterocycles containing adamantyl fragments. These heterocycles are of interest due to their potential biological activities and applications in pharmaceuticals . The structural versatility of N-(2-adamantyl)-1-(4-bromophenyl)methanimine allows for the exploration of new chemical entities with enhanced properties.
Material Science
Polymeric Materials
The incorporation of adamantane derivatives into polymeric systems has been investigated for their potential to enhance material properties such as thermal stability and mechanical strength. The unique cage-like structure of adamantane can improve the performance characteristics of polymers when used as additives or cross-linking agents . This application is particularly relevant in developing high-performance materials for industrial use.
Table: Summary of Research Findings on N-(2-Adamantyl)-1-(4-bromophenyl)methanimine
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-1-(4-bromophenyl)methanimine involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The bromophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Research Findings and Implications
- Structural Insights : Adamantyl-substituted imines are predicted to exhibit distinct crystallographic behavior due to steric bulk, diverging from halogenated analogs dominated by weak intermolecular interactions .
- Synthetic Utility : The bromophenyl group enables cross-coupling reactions, but adamantyl may necessitate tailored catalytic conditions (e.g., bulky ligands) to maintain efficiency .
- Biological Potential: Adamantyl imines could leverage the pharmacophore profile of adamantane (e.g., antiviral activity) but require empirical validation against microbial targets .
Biological Activity
N-(2-adamantyl)-1-(4-bromophenyl)methanimine is a compound that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
The compound is characterized by the presence of an adamantyl group, which contributes to its steric properties, and a bromophenyl moiety that enhances its reactivity. The general structure can be represented as follows:
This structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.
The biological activity of N-(2-adamantyl)-1-(4-bromophenyl)methanimine is primarily attributed to its interaction with specific molecular targets. The adamantyl group provides steric hindrance that influences binding affinity and selectivity towards biological molecules. The bromophenyl group can engage in hydrogen bonding and π-π stacking interactions, modulating the activity of enzymes and receptors involved in various biological processes.
Anticonvulsant Activity
Research has indicated that compounds similar to N-(2-adamantyl)-1-(4-bromophenyl)methanimine exhibit significant anticonvulsant properties. For instance, thiazole-bearing analogues have demonstrated efficacy in various animal models. The structure-activity relationship (SAR) studies suggest that para-substituted phenyl groups enhance anticonvulsant effects, indicating potential for further exploration in this area .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related adamantane derivatives have shown promising results. For example, certain adamantane-based compounds have been noted for their antibacterial efficacy against strains such as Staphylococcus epidermidis. The presence of electron-withdrawing or electron-donating groups on the phenyl ring significantly impacts their antimicrobial potency .
Case Studies and Research Findings
- Anticonvulsant Studies : A study focused on thiazole-integrated compounds revealed that derivatives similar to N-(2-adamantyl)-1-(4-bromophenyl)methanimine exhibited effective anticonvulsant action with median effective doses significantly lower than standard medications .
- Antimicrobial Efficacy : Another research effort highlighted the synthesis of phenylthiazol-2-amine derivatives that showed comparable antimicrobial activity to established antibiotics like norfloxacin. This suggests that modifications to the bromophenyl group could enhance antibacterial properties .
- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on human cancer cell lines demonstrated that certain derivatives of adamantane-based compounds could selectively inhibit cancer cell proliferation, suggesting a potential role in cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Notable Findings |
|---|---|---|---|
| N-(2-adamantyl)-1-(4-chlorophenyl)methanimine | Chlorine instead of bromine | Moderate antibacterial | Lower efficacy compared to brominated analogues |
| N-(2-adamantyl)-1-(4-fluorophenyl)methanimine | Fluorine instead of bromine | Anticonvulsant potential | Less potent than brominated variants |
| N-(2-adamantyl)-1-(4-iodophenyl)methanimine | Iodine instead of bromine | Variable activity | Enhanced lipophilicity but reduced binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
